molecular formula C12H14O2 B14609102 1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene CAS No. 61076-47-9

1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene

Cat. No.: B14609102
CAS No.: 61076-47-9
M. Wt: 190.24 g/mol
InChI Key: LPVBJDGIPNYPTA-UHFFFAOYSA-N
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Description

1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene is an organic compound that features a cyclopentene ring attached to a methoxybenzene moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenol with cyclopent-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopentene ring to a cyclopentane ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopentene ring and a methoxybenzene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

61076-47-9

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-cyclopent-2-en-1-yloxy-4-methoxybenzene

InChI

InChI=1S/C12H14O2/c1-13-10-6-8-12(9-7-10)14-11-4-2-3-5-11/h2,4,6-9,11H,3,5H2,1H3

InChI Key

LPVBJDGIPNYPTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2CCC=C2

Origin of Product

United States

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